molecular formula C16H23N3O4 B2477513 Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate CAS No. 2411259-91-9

Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate

Cat. No. B2477513
CAS RN: 2411259-91-9
M. Wt: 321.377
InChI Key: USFJIBGWDURSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of azetidine and is commonly used as a building block for the synthesis of various molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is not well understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have insecticidal properties and may be useful in the development of new insecticides.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is its versatility as a building block for the synthesis of various molecules. This compound can be easily modified to introduce specific functional groups, making it useful for the synthesis of molecules with specific properties. However, the synthesis of this compound requires specialized equipment and expertise in organic chemistry, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate. One potential direction is the development of new therapeutic agents based on this compound. Another potential direction is the development of new insecticides based on the insecticidal properties of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, this compound has potential applications in various research fields, including medicinal chemistry, insecticide development, and anti-inflammatory therapy. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various research fields.

Synthesis Methods

The synthesis of tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate can be achieved through a multi-step process. The first step involves the synthesis of 4-(but-2-ynoylamino)-2-oxopyrrolidine-1-carboxylic acid, which is then reacted with tert-butyl 3-aminocrotonate to form this compound. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various molecules with potential therapeutic properties. This compound has also been used in the synthesis of insecticides, herbicides, and fungicides.

properties

IUPAC Name

tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-5-6-13(20)17-11-7-14(21)19(8-11)12-9-18(10-12)15(22)23-16(2,3)4/h11-12H,7-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJIBGWDURSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(=O)N(C1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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